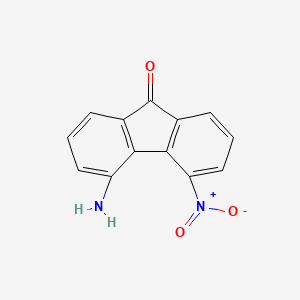
4-Amino-5-nitro-9H-fluoren-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-5-nitro-9H-fluoren-9-one: is a chemical compound with the molecular formula C13H8N2O3fluorenone derivatives . This compound features a fluorenone core with an amino group (NH2) at position 4 and a nitro group (NO2) at position 5. Let’s explore its properties and applications further.
Preparation Methods
Synthetic Routes:
The synthetic preparation of 4-Amino-5-nitro-9H-fluoren-9-one involves several steps. One common approach is the nitration of 9H-fluorenone followed by reduction of the nitro group . Here’s a simplified synthetic route:
-
Nitration of 9H-fluorenone
- React 9H-fluorenone with a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
- The nitro group (-NO2) is introduced at position 5 of the fluorenone ring.
-
Reduction of Nitro Group
- Treat the nitro derivative with a reducing agent (e.g., tin(II) chloride , iron , or hydrogen gas ).
- The nitro group is converted to an amino group (-NH2), yielding this compound.
Industrial Production:
Industrial-scale production methods may involve variations of the above synthetic route, optimized for efficiency and yield.
Chemical Reactions Analysis
4-Amino-5-nitro-9H-fluoren-9-one can participate in various chemical reactions:
Reduction: The nitro group can be selectively reduced to the amino group using suitable reducing agents.
Substitution: The amino group can undergo substitution reactions (e.g., , , etc.).
Oxidation: The fluorenone core may undergo oxidation reactions under specific conditions.
Common reagents include reducing agents (such as tin(II) chloride ), strong acids, and bases.
Scientific Research Applications
This compound finds applications in:
Organic Synthesis: As an intermediate in the synthesis of other organic compounds.
Fluorescent Materials: Due to its fluorenone core, it may be explored for use in fluorescent dyes and materials.
Biological Studies: Researchers investigate its interactions with biological systems.
Mechanism of Action
The exact mechanism by which 4-Amino-5-nitro-9H-fluoren-9-one exerts its effects remains an active area of research. It may interact with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While 4-Amino-5-nitro-9H-fluoren-9-one is unique due to its specific substitution pattern, similar compounds include other fluorenone derivatives like 9H-fluorenone , 9H-fluoren-9-one , and 9H-fluoren-4-one .
Properties
Molecular Formula |
C13H8N2O3 |
|---|---|
Molecular Weight |
240.21 g/mol |
IUPAC Name |
4-amino-5-nitrofluoren-9-one |
InChI |
InChI=1S/C13H8N2O3/c14-9-5-1-3-7-11(9)12-8(13(7)16)4-2-6-10(12)15(17)18/h1-6H,14H2 |
InChI Key |
BKGQKTNQMGETSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)N)C3=C(C2=O)C=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















